molecular formula C14H20O B7867778 1-(2,5-Dimethylphenyl)hexan-1-one

1-(2,5-Dimethylphenyl)hexan-1-one

Cat. No. B7867778
M. Wt: 204.31 g/mol
InChI Key: XWRCWIVFWVJHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)hexan-1-one is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochromic and Fluorescent Properties : A study explored the photochromic and fluorescent properties of a diarylethene dimer, indicating potential applications in photochromism and fluorescence (Yagi & Irie, 2003).

  • Molecular and Electronic Structures : Research on bis(1,4-diaza-1,3-butadiene)nickel complexes and their monocations revealed insights into molecular and electronic structures, which is vital for understanding chemical reactions and material properties (Muresan et al., 2007).

  • Photolysis Studies : Laser flash photolysis studies of dimethylgermylene precursors, including their behavior in hexane solutions, contribute to understanding photochemical reactions (Lollmahomed & Leigh, 2009).

  • X-Ray Crystal Structures : Investigations into the crystal structures of various molecular complexes, including those with ethanol and methanol, provide insights into molecular interactions and structural chemistry (Toda et al., 1985).

  • Pathogenesis of Hexane Neuropathy : A study on the molecular pathogenesis of hexane neuropathy suggests that derivatives of hexane, including 1-(2,5-Dimethylphenyl)hexan-1-one, could play a role in protein crosslinking and toxicity (Graham et al., 1982).

  • Solubility in Solvent Mixtures : Research on the solubility of dimethylphenols in binary solvent mixtures, including alcohols, can inform chemical engineering and pharmaceutical applications (Domańska, 1988).

  • Bifunctionalized Organoimido Derivative : The synthesis and characterization of a kinetically controlled trans bifunctionalized organoimido derivative of hexamolybdate offer insights into complex inorganic chemistry and potential catalysts (Xia et al., 2005).

  • Suzuki–Miyaura Cross-Coupling Reaction : A study on the Suzuki–Miyaura cross-coupling reaction using hexacationic triarylphosphine demonstrates advancements in organic synthesis and catalysis (Snelders et al., 2008).

properties

IUPAC Name

1-(2,5-dimethylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-10-11(2)8-9-12(13)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCWIVFWVJHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.